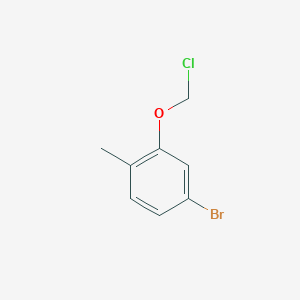
4-Bromo-2-(chloromethoxy)-1-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(chloromethoxy)-1-methylbenzene is an organic compound with the molecular formula C8H8BrClO It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the 4-position, a chloromethoxy group at the 2-position, and a methyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(chloromethoxy)-1-methylbenzene can be achieved through several methods. One common approach involves the bromination of 2-(chloromethoxy)-1-methylbenzene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.
Another method involves the chloromethylation of 4-bromo-1-methylbenzene. This reaction uses chloromethyl methyl ether (CMME) and a Lewis acid catalyst like zinc chloride (ZnCl2) to introduce the chloromethoxy group at the 2-position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and chloromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(chloromethoxy)-1-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine or chloromethoxy groups.
Oxidation: Formation of 4-bromo-2-(chloromethoxy)benzoic acid or 4-bromo-2-(chloromethoxy)benzaldehyde.
Reduction: Formation of 2-(chloromethoxy)-1-methylbenzene.
Aplicaciones Científicas De Investigación
4-Bromo-2-(chloromethoxy)-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studies involving substitution and oxidation reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(chloromethoxy)-1-methylbenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine or chloromethoxy groups act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methyl group is converted to a more oxidized state, such as an aldehyde or carboxylic acid, through the transfer of electrons to the oxidizing agent.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-methoxyaniline: Similar structure but with an amino group instead of a chloromethoxy group.
4-Bromo-2-chlorophenol: Similar structure but with a hydroxyl group instead of a chloromethoxy group.
4-Bromo-2-chlorobenzoic acid: Similar structure but with a carboxylic acid group instead of a methyl group.
Uniqueness
4-Bromo-2-(chloromethoxy)-1-methylbenzene is unique due to the presence of both bromine and chloromethoxy groups on the benzene ring, which allows for a wide range of chemical reactions and potential applications. Its specific substitution pattern also makes it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H8BrClO |
|---|---|
Peso molecular |
235.50 g/mol |
Nombre IUPAC |
4-bromo-2-(chloromethoxy)-1-methylbenzene |
InChI |
InChI=1S/C8H8BrClO/c1-6-2-3-7(9)4-8(6)11-5-10/h2-4H,5H2,1H3 |
Clave InChI |
DRLNVSWSJGPOGH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)Br)OCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9'-([1,1'-Biphenyl]-3-yl)-9H,9'H-2,3'-bicarbazole](/img/structure/B13647103.png)
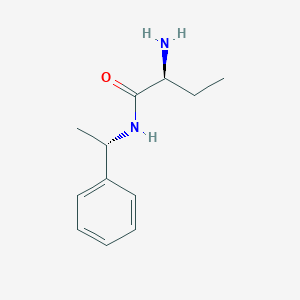
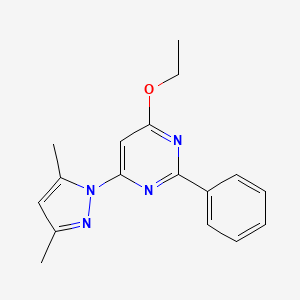
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B13647129.png)
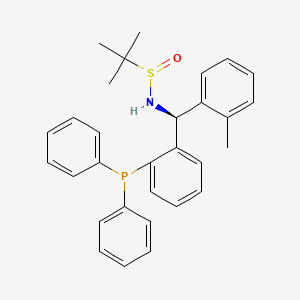
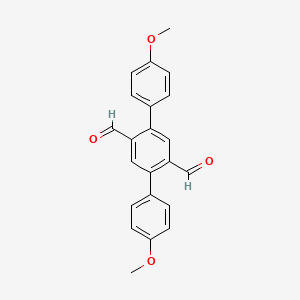
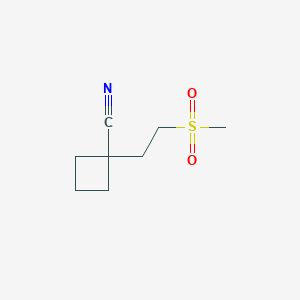


![{8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B13647164.png)
![1-[4-(bromomethyl)-2-methylphenyl]-4-methanesulfonyl-1H-pyrazole](/img/structure/B13647166.png)
![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B13647168.png)
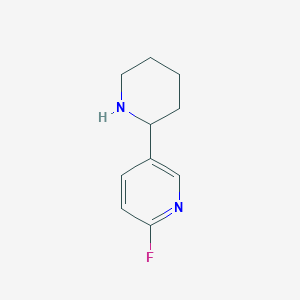
![N-[4-(6-{[4-(2-hydroxyethyl)phenyl]amino}-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]acetamide](/img/structure/B13647177.png)
